2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

2-methyl-2-(1H-pyrazol-5-yl)propanenitrile |

InChI |

InChI=1S/C7H9N3/c1-7(2,5-8)6-3-4-9-10-6/h3-4H,1-2H3,(H,9,10) |

InChI Key |

NCGWVTVQACTESZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=CC=NN1 |

Origin of Product |

United States |

Foundational & Exploratory

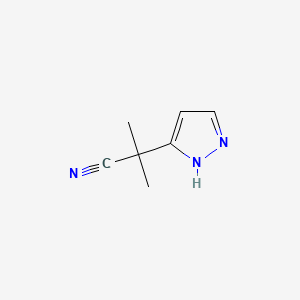

2-methyl-2-(1H-pyrazol-3-yl)propanenitrile chemical structure

An In-depth Technical Guide to 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile: Structure, Synthesis, and Potential as a Privileged Scaffold

Executive Summary:

This technical guide provides a comprehensive overview of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, a heterocyclic compound featuring the highly valued pyrazole scaffold. Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document delineates the molecular structure, proposes a robust synthetic pathway, and details the expected analytical characterization of the title compound. Furthermore, it explores its potential applications as a versatile building block in drug discovery and development, drawing parallels to established pharmaceuticals like Ruxolitinib, which contains a related pyrazole-propanenitrile core.[2][6] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic intermediates for the synthesis of next-generation therapeutics.

Introduction: The Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[2][4] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and metal coordination, making it a frequent component in pharmacologically active agents.[2] The versatility of the pyrazole core has led to its incorporation into a multitude of blockbuster drugs, demonstrating a broad spectrum of therapeutic activities.[3]

Derivatives of pyrazole are known to exhibit significant biological effects, including:

-

Anticancer Activity: Many pyrazole-containing compounds function as kinase inhibitors, a critical class of cancer therapeutics.[3][4]

-

Anti-inflammatory Effects: The pyrazole structure is central to selective COX-2 inhibitors like Celecoxib and other anti-inflammatory agents.[5][7][8]

-

Antimicrobial and Antiviral Properties: The scaffold has been successfully utilized to develop agents against various pathogens.[1][5]

The title compound, 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, combines this privileged pyrazole ring with an isobutyronitrile fragment. The nitrile group is a valuable functional handle in medicinal chemistry; it is a potent hydrogen bond acceptor and can be readily converted into other functional groups such as amides or carboxylic acids, facilitating the exploration of structure-activity relationships (SAR).[9][10] This guide aims to provide the foundational knowledge required to synthesize, characterize, and strategically employ this compound in research and development programs.

Molecular Structure and Physicochemical Properties

The structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is defined by a pyrazole ring connected at the 3-position to a quaternary carbon, which also holds two methyl groups and a nitrile functional group.

Diagram 1: Chemical Structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

Caption: Chemical structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | Calculated |

| Molecular Weight | 135.17 g/mol | Calculated |

| XLogP3 (Predicted) | ~0.5 | Estimated based on similar structures[11][12] |

| Hydrogen Bond Donors | 1 (pyrazole NH) | Calculated |

| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 nitrile N) | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

Proposed Synthesis and Mechanistic Considerations

A highly effective method is the cyanation of a ketone precursor using acetone cyanohydrin. The synthesis would begin with the well-known reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-acetyl-1H-pyrazole

-

To a stirred solution of hydrazine hydrate (1.0 eq) in ethanol, add 2,4-pentanedione (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield 3-acetyl-1H-pyrazole.

Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a β-diketone and hydrazine.[13][14] Ethanol is a suitable solvent, and refluxing provides the necessary energy to drive the condensation and cyclization.

Step 2: Synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

-

In a well-ventilated fume hood, dissolve 3-acetyl-1H-pyrazole (1.0 eq) in a suitable solvent such as toluene.

-

Add acetone cyanohydrin (1.2 eq) to the solution.

-

Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the final compound.

Causality: This step utilizes the nucleophilic addition of cyanide to the carbonyl group of the acetylpyrazole. Acetone cyanohydrin serves as a safer and more convenient source of cyanide than alternatives like KCN/HCN. The strong base is required to deprotonate the cyanohydrin, generating the cyanide nucleophile to initiate the reaction. The subsequent steps constitute a standard aqueous workup and purification protocol.

Diagram 2: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic and Analytical Characterization

The structural elucidation of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile relies on a combination of spectroscopic techniques.[15][16] The following table summarizes the predicted data based on the known spectral properties of its constituent functional groups.[17][18][19]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH₃ (singlet, 6H) | ~1.7 ppm | Two equivalent methyl groups on a quaternary carbon, deshielded by the adjacent pyrazole and nitrile.[20] |

| Pyrazole C4-H (doublet) | ~6.5 ppm | Aromatic proton on the pyrazole ring. | |

| Pyrazole C5-H (doublet) | ~7.6 ppm | Aromatic proton on the pyrazole ring, adjacent to two N atoms. | |

| Pyrazole N-H (broad singlet, 1H) | >10 ppm | Exchangeable proton on the pyrazole nitrogen. | |

| ¹³C NMR | -C H₃ | ~25 ppm | Methyl group carbons. |

| Quaternary Carbon | ~40 ppm | The sp³ carbon attached to the pyrazole, two methyls, and the nitrile. | |

| C ≡N (Nitrile) | ~120 ppm | Characteristic shift for a nitrile carbon. | |

| Pyrazole Carbons | 105 - 140 ppm | Aromatic carbons of the pyrazole ring. | |

| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |

| N-H Stretch | 3100 - 3300 cm⁻¹ | Broad absorption from the pyrazole N-H group. | |

| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Absorptions from the methyl groups. | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 135.08 | Corresponding to the molecular formula C₇H₉N₃. |

Potential Applications in Drug Discovery

The strategic value of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile lies in its potential as a versatile intermediate for constructing more complex, biologically active molecules.

-

Fragment-Based Drug Design (FBDD): The molecule itself represents an attractive fragment. The pyrazole ring can occupy hydrophobic pockets and form key hydrogen bonds, while the nitrile provides an additional interaction point.

-

Scaffold for Library Synthesis: The pyrazole ring, particularly the N-H proton at position 1, is a prime site for derivatization. Alkylation, acylation, or arylation at this position can rapidly generate a library of analogues for high-throughput screening, allowing for the exploration of the chemical space around the core scaffold.

-

Bioisostere and Functional Group Transformation: The nitrile group is a bioisostere for a carbonyl group and can be hydrolyzed to a primary amide or a carboxylic acid. These transformations allow for fine-tuning of a lead compound's physicochemical properties, such as solubility and metabolic stability.[9]

Diagram 3: Application as a Chemical Scaffold

Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

While specific safety data for this compound is unavailable, precautions should be based on compounds with similar functional groups, such as other organic nitriles and pyrazoles.

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[21][22][23]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or fume hood.[24] Avoid contact with skin, eyes, and clothing.[25] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][24] Do not eat, drink, or smoke when using this product.[21]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][25] Store away from strong oxidizing agents, strong acids, and strong bases.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[23] If swallowed, call a poison control center or doctor immediately.[21]

-

Conclusion

2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is a promising heterocyclic compound that leverages the proven pharmacological relevance of the pyrazole scaffold. Although not a widely cataloged chemical, its synthesis is achievable through established and reliable chemical transformations. The predictive analytical data provides a clear roadmap for its characterization. Its true potential is realized when viewed as a strategic building block, offering multiple avenues for chemical modification to generate novel compound libraries for drug discovery programs. For organizations focused on developing therapeutics in oncology, inflammation, and infectious diseases, intermediates like this represent valuable tools for accessing novel chemical matter and accelerating the discovery of new lead compounds.

References

-

Labochim. Safety Data Sheet. [Link]

-

Pramol-Chemie AG. Safety data sheet. [Link]

-

Pharmaffiliates. Ruxolitinib-impurities. [Link]

-

Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

-

PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

PubMed. Spectroscopic analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile. [Link]

-

Organic Syntheses. A. 5-Benzo[21][26]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). [Link]

-

Frontiers. Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives.... [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

-

ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. [Link]

-

PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]

-

ResearchGate. Multicomponent synthesis of pyrazolyl‐aryl‐methyl‐malononitrile from.... [Link]

-

SciSpace. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. [Link]

-

Wikipedia. Isobutyronitrile. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1H-Pyrazole-3-carbonitrile in Pharmaceutical Synthesis. [Link]

-

ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

-

International Journal of Pharmacy and Technology. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

-

Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

Journal of Materials Chemistry A. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids.... [Link]

-

Pharmaffiliates. 3-(5-Amino-3-methyl-1h-pyrazol-1-yl)propanenitrile. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile | 945457-70-5 | Benchchem [benchchem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS 88393-88-8: 3-(1H-pyrazol-1-yl)propanenitrile [cymitquimica.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. heteroletters.org [heteroletters.org]

- 15. lehigh.edu [lehigh.edu]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. NMR Spectroscopy Practice Problems [chemistrysteps.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile | 1393100-52-1 [sigmaaldrich.com]

- 23. pramol.com [pramol.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

- 25. fishersci.ca [fishersci.ca]

- 26. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile 95.00% | CAS: 2098581-80-5 | AChemBlock [achemblock.com]

The Strategic Integration of gem-Dimethyl Nitrile Scaffolds into Pyrazole Cores: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3][4] This technical guide delves into a specific, yet increasingly important, subclass: pyrazole-based gem-dimethyl nitrile scaffolds. This unique functionalization, characterized by a nitrile group and two methyl groups attached to the same carbon, offers a distinct set of steric and electronic properties that can be strategically exploited in drug design. This document provides an in-depth exploration of the synthesis, characterization, and potential therapeutic applications of these scaffolds, tailored for researchers, medicinal chemists, and professionals in drug development. We will dissect the rationale behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Rationale for Pyrazole-gem-Dimethyl Nitrile Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][5] Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and the ease with which its substitution pattern can be modified to fine-tune its physicochemical and biological properties.

The incorporation of a nitrile group (—C≡N) into a drug candidate is a well-established strategy in medicinal chemistry. The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can enhance binding affinity to target proteins. When combined with a gem-dimethyl group, the resulting scaffold, a 2-methylpropanenitrile substitutent, introduces a unique three-dimensional profile. The quaternary carbon atom provides steric bulk, which can influence ligand-receptor interactions and modulate the compound's pharmacokinetic profile by hindering metabolic degradation.

This guide will focus on the synthesis and properties of pyrazoles bearing this specific isobutyronitrile moiety, exemplified by structures such as 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile .

Synthetic Strategies for Pyrazole-based gem-Dimethyl Nitrile Scaffolds

The construction of the pyrazole-based gem-dimethyl nitrile scaffold can be approached through two primary strategic disconnections:

-

Strategy A: Pre-formation of the Pyrazole Core followed by Alkylation. This is a common and versatile approach where a pre-synthesized pyrazole with a suitable nucleophilic nitrogen is alkylated with a reagent containing the gem-dimethyl nitrile moiety.

-

Strategy B: Construction of the Pyrazole Ring from a Precursor already containing the gem-Dimethyl Nitrile Group. This strategy involves the synthesis of a hydrazine derivative bearing the isobutyronitrile group, which is then cyclized with a suitable 1,3-dicarbonyl compound or its equivalent.

Detailed Experimental Protocol: Synthesis via N-Alkylation (Strategy A)

This protocol outlines a representative synthesis of a pyrazole-based gem-dimethyl nitrile scaffold. The choice of a pre-existing aminopyrazole allows for further diversification at the amino group post-alkylation.

Step 1: Synthesis of the Pyrazole Precursor (e.g., 3-methyl-1H-pyrazol-4-amine)

The synthesis of the pyrazole core is a well-established process. A common method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of 3-methyl-1H-pyrazol-4-amine, a multi-step synthesis starting from ethyl acetoacetate and hydrazine is typically employed, followed by nitration and subsequent reduction.

Step 2: N-Alkylation with 2-bromo-2-methylpropanenitrile

Reaction Scheme:

Sources

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. academicstrive.com [academicstrive.com]

- 5. chemrevlett.com [chemrevlett.com]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust two-step, one-pot synthetic strategy starting from the readily available precursor, isobutyronitrile. The methodology leverages a base-catalyzed Claisen-type condensation followed by a classical Knorr pyrazole synthesis. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth mechanistic rationale, step-by-step protocols, and expert insights to ensure successful execution and validation.

Introduction & Strategic Overview

Pyrazole derivatives are a cornerstone of modern pharmacology, present in blockbuster drugs such as Celebrex and Viagra.[1] Their unique chemical properties make them versatile scaffolds in drug design. The target molecule, 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, incorporates a gem-dimethylnitrile moiety, a functional group known to enhance metabolic stability and act as a hydrogen bond acceptor, making it a desirable synthon for library synthesis.

The synthesis from isobutyronitrile presents a logical yet non-trivial challenge. A direct reaction is not feasible; instead, we propose a more classical and reliable approach that first builds a suitable precursor for pyrazole ring formation. The chosen strategy involves two sequential, well-established transformations that can be performed in a single reaction vessel:

-

Step 1: Formylation of Isobutyronitrile: A base-catalyzed Claisen-type condensation with an ester, such as ethyl formate, to generate a β-ketonitrile equivalent. This intermediate is the key to unlocking the subsequent cyclization.

-

Step 2: Cyclocondensation with Hydrazine: The in situ generated β-ketonitrile equivalent is then treated with hydrazine hydrate. This reaction proceeds via the Knorr pyrazole synthesis, one of the most fundamental and reliable methods for constructing the pyrazole core.[2][3][4]

This application note will dissect the mechanistic underpinnings of each step, provide a detailed and validated protocol, and offer practical advice for troubleshooting and analysis.

Mechanistic Rationale & Experimental Causality

A deep understanding of the reaction mechanism is critical for successful synthesis, optimization, and troubleshooting. The overall transformation is depicted below.

Step A: Base-Catalyzed Formylation

The first step is the crucial C-C bond formation to create the 1,3-bielectrophilic system required for pyrazole synthesis. Isobutyronitrile, while containing an acidic α-hydrogen, requires a sufficiently strong base for deprotonation to generate a nucleophilic carbanion.

-

Choice of Base: Sodium ethoxide (NaOEt) is an ideal choice. It is a strong, non-nucleophilic base that is compatible with the chosen solvent (ethanol) and the ester reagent. Using an alkoxide that matches the alcohol solvent (ethoxide in ethanol) prevents transesterification side reactions with the ethyl formate.

-

Mechanism: The ethoxide anion abstracts the α-proton from isobutyronitrile (pKa ≈ 31 in DMSO) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the sodium salt of the product, 2-formylisobutyronitrile. This intermediate exists predominantly as its more stable enolate tautomer, sodium 1-cyano-2-methylprop-1-en-1-olate.

Step B: Knorr Pyrazole Synthesis

With the 1,3-dicarbonyl equivalent now formed in situ, the stage is set for the cyclization with hydrazine. Hydrazine is a potent bis-nucleophile.

-

Mechanism: The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens onto the more electrophilic aldehyde carbon. This is followed by a second, intramolecular nucleophilic attack from the other nitrogen onto the nitrile carbon. This cyclization, followed by tautomerization and dehydration, results in the formation of the stable, aromatic pyrazole ring.[5][6] The classical Knorr synthesis typically involves 1,3-diketones, but β-ketonitriles are excellent substrates for producing aminopyrazoles or, in this case, the parent pyrazole after tautomerization and loss of ammonia from an intermediate imine.[7]

Experimental Workflow & Visualization

The following diagram illustrates the complete, two-step synthetic workflow from starting material to the final product.

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents, strong bases, and toxic reagents (hydrazine). All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Notes |

| Isobutyronitrile | 69.11 | 6.91 g (8.75 mL) | 0.10 | 1.0 | Reagent grade, ≥99% |

| Sodium Ethoxide (NaOEt) | 68.05 | 7.49 g | 0.11 | 1.1 | Anhydrous, handle under inert gas |

| Ethyl Formate | 74.08 | 8.15 g (8.86 mL) | 0.11 | 1.1 | Anhydrous, ≥97% |

| Anhydrous Ethanol | 46.07 | 100 mL | - | - | 200 proof |

| Hydrazine Hydrate (~64%) | 50.06 (as N₂H₄·H₂O) | 6.0 mL | ~0.12 | 1.2 | Toxic & Corrosive |

| Glacial Acetic Acid | 60.05 | 1.0 mL | ~0.017 | cat. | Catalyst |

| Diethyl Ether | 74.12 | ~200 mL | - | - | For extraction |

| Saturated NaCl Solution | - | ~100 mL | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | Drying agent |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂) or inert gas inlet

-

Magnetic stirrer and stir bar

-

Addition funnel (125 mL)

-

Thermometer

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (with inert gas inlet), and addition funnel. Ensure all glassware is oven-dried to remove moisture.

-

Initial Charge: Under a positive pressure of nitrogen or argon, charge the flask with anhydrous ethanol (100 mL) and sodium ethoxide (7.49 g). Stir the mixture until the base is fully dissolved.

-

Formation of the Enolate (Step 1): In the addition funnel, prepare a solution of isobutyronitrile (8.75 mL) and ethyl formate (8.86 mL). Add this solution dropwise to the stirring sodium ethoxide solution over 30-45 minutes. Maintain the internal temperature below 30 °C using a water bath if necessary. An exothermic reaction and formation of a pale-yellow precipitate (the sodium enolate) may be observed.

-

Reaction Completion (Step 1): After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete formation of the intermediate.

-

Cyclization (Step 2): Cool the reaction mixture to 0-5 °C using an ice bath. Add glacial acetic acid (1.0 mL) to neutralize any excess base and catalyze the cyclization.

-

Hydrazine Addition: Slowly and carefully add hydrazine hydrate (6.0 mL) dropwise via the addition funnel. Caution: This addition may be exothermic. Maintain the temperature below 10 °C.

-

Heating to Reflux: Once the hydrazine addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 78-80 °C) using the heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes, visualizing with UV light or an iodine chamber. The disappearance of the intermediate and the appearance of the product spot indicate completion.

Workup and Purification

-

Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Aqueous Quench: To the resulting slurry, add 100 mL of deionized water and stir until all solids dissolve.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 100 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: The crude product can be purified by either:

-

Recrystallization: Using a suitable solvent system like ethyl acetate/hexanes or isopropanol/water.

-

Column Chromatography: Using silica gel with a gradient elution of ethyl acetate in hexanes.

-

Trustworthiness: Validation & Characterization

A protocol's trustworthiness is established through rigorous validation. The identity and purity of the synthesized 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile should be confirmed using standard analytical techniques.

-

¹H NMR: To confirm the molecular structure. Expect signals corresponding to the pyrazole ring protons, the N-H proton, and the gem-dimethyl singlet.

-

¹³C NMR: To verify the carbon framework, including the quaternary carbon of the nitrile group and the pyrazole carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 150.11).

-

Infrared (IR) Spectroscopy: To identify key functional groups. Look for a sharp C≡N stretch (approx. 2240 cm⁻¹) and a broad N-H stretch (approx. 3200-3400 cm⁻¹).

-

Melting Point (MP): A sharp melting point range for the purified solid indicates high purity.

Expertise & Field-Proven Insights

-

Anhydrous Conditions are Crucial: The initial Claisen-type condensation is highly sensitive to moisture. Water will consume the sodium ethoxide and can hydrolyze the ethyl formate, severely reducing the yield. Ensure all glassware is dry and use anhydrous solvents.

-

Temperature Control: The initial formylation can be exothermic. Maintaining a low temperature during the addition of the nitrile/ester mixture prevents side reactions and ensures controlled reaction kinetics.

-

Hydrazine Handling: Hydrazine is a potent carcinogen and is corrosive. Always handle it in a fume hood with appropriate PPE. Quench any spills immediately.

-

Potential Side Product: Incomplete reaction or side reactions during cyclization could lead to various impurities. Careful monitoring via TLC is essential. The most common impurity is unreacted starting material or the intermediate.

-

Purification Strategy: While recrystallization is often sufficient for high-purity material, flash chromatography is recommended if baseline separation is not achieved or if trace impurities need to be removed for downstream applications like drug development.

References

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

-

Knorr Pyrazole Synthesis. Chem Help Asap.

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

-

Knorr Pyrazole Synthesis. J&K Scientific LLC.

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. National Center for Biotechnology Information.

-

Method of preparation of the pyrazoles. Google Patents.

Sources

- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: Leveraging the 2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile Scaffold for Novel JAK Inhibitor Design

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery, particularly within the field of immunology and oncology.

Abstract: The Janus kinase (JAK) family of enzymes represents a pivotal target for therapeutic intervention in a host of autoimmune diseases and malignancies. The design of selective JAK inhibitors remains a critical challenge, requiring scaffolds that can confer both high potency and specific isoform selectivity. This document provides a detailed guide on the strategic use of the 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile fragment as a core scaffold in the design of novel JAK inhibitors. We will explore the scientific rationale behind this scaffold's design, provide detailed protocols for synthesis and characterization, and outline robust methodologies for evaluating biochemical potency and cellular efficacy.

Section 1: The Scientific Rationale for Targeting the JAK/STAT Pathway

The JAK/STAT Pathway: A Critical Signaling Node

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a fundamental intracellular signaling cascade that translates extracellular signals from a wide array of cytokines and growth factors into transcriptional responses.[1][2] This pathway is integral to the regulation of critical cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[3] The signaling cascade is elegant in its directness:

-

Ligand Binding: A cytokine or growth factor binds to its specific transmembrane receptor.

-

JAK Activation: This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[5]

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[4]

-

STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate into the nucleus.[5]

-

Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.[3]

Dysregulation of this pathway is a hallmark of numerous diseases, particularly autoimmune disorders, chronic inflammation, and myeloproliferative neoplasms, making it a highly validated target for therapeutic intervention.[2][6]

Caption: The canonical JAK/STAT signaling pathway.

Scaffold-Based Design for Selective Kinase Inhibition

The ATP-binding sites of kinases are highly conserved, posing a significant challenge for the development of selective inhibitors.[7] Scaffold-based drug design is a powerful paradigm that starts with a core molecular framework, or "scaffold," known to interact favorably with a protein family.[8] This core is then decorated with substituents to enhance potency and achieve selectivity for the desired target.

The pyrazole ring is a well-established "privileged scaffold" in kinase inhibitor design.[9][10] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[11] Several FDA-approved kinase inhibitors, including the JAK inhibitor Ruxolitinib, incorporate a pyrazole moiety, validating its utility.[9]

Section 2: The 2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile Scaffold

We propose the 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile fragment as a highly promising starting point for novel JAK inhibitors. Its design is rooted in a rational deconstruction of key pharmacophoric elements.

-

The Pyrazole Core: As discussed, the pyrazole ring is an excellent hinge-binding motif.[10][11] Its N-1 can serve as a hydrogen bond donor, while N-2 can act as an acceptor, anchoring the inhibitor within the ATP pocket.

-

The Propanenitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry.[12] It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl or hydroxyl groups, often projecting into narrow, polar clefts within a binding site.[13][14] Its inclusion can significantly enhance binding affinity and modulate the physicochemical properties of the molecule.[15]

-

The Gem-Dimethyl Group: The two methyl groups attached to the α-carbon serve a dual purpose. They provide conformational constraint, which can lock the molecule into a bioactive conformation and reduce the entropic penalty of binding. Furthermore, this steric bulk can shield the adjacent nitrile group from metabolic degradation, potentially improving the pharmacokinetic profile of the final compound.

Caption: Rationale for the scaffold's design components.

Section 3: Synthesis and Characterization

Application Note: Synthetic Strategy

The synthesis of pyrazole-based scaffolds typically involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydrazine.[16] For our target scaffold, a plausible approach involves derivatizing a core pyrazole structure. The following protocol outlines the synthesis of a model inhibitor, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile, a known potent JAK inhibitor, to demonstrate the incorporation of a similar propanenitrile sidechain onto a pyrazole core. This serves as a validated template for creating novel analogues.

Protocol 1: Synthesis of a Model JAK Inhibitor

This protocol is adapted from established literature procedures for similar structures.[17]

Materials:

-

4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

-

(R)-3-cyclobutyl-3-hydroxypropanenitrile

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene, Anhydrous

-

Standard glassware, magnetic stirrer, inert atmosphere setup (N2 or Ar)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and triphenylphosphine (1.5 eq).

-

Dissolution: Add anhydrous toluene to dissolve the solids. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in toluene to the stirred mixture. Maintain the temperature at 0 °C.

-

Substrate Addition: After 15 minutes, add a solution of (R)-3-cyclobutyl-3-hydroxypropanenitrile (1.2 eq) in toluene dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the final product.

Protocol 2: Purification and Structural Verification

High-Performance Liquid Chromatography (HPLC):

-

System: Standard analytical HPLC system with a C18 column.

-

Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak with >95% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: DMSO-d6 or CDCl3.

-

Analysis: Confirm the presence of characteristic peaks for the pyrazole, pyrrolopyrimidine, and propanenitrile protons and carbons. Verify the final structure and rule out isomers.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Confirm the molecular weight of the synthesized compound by observing the [M+H]+ ion.

Section 4: Biochemical Evaluation of JAK Isoform Selectivity

Application Note: Principles of In Vitro Kinase Assays

The first critical step in characterizing a new inhibitor is to determine its potency (IC50) against the target kinase and its selectivity against related kinases.[18][19] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are robust, high-throughput methods for this purpose.[20] They measure the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound, resulting in a loss of FRET signal.[20]

Protocol 3: Determination of IC50 Values using a TR-FRET Binding Assay

This protocol is a generalized procedure based on commercially available assay kits.[20]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

LanthaScreen™ Eu-anti-tag antibody.

-

Alexa Fluor™ 647-labeled kinase tracer.

-

Test compound (serially diluted in DMSO).

-

Assay buffer and stop solution.

-

384-well microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final top concentration might typically be 10-50 µM.

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted test compound to the wells of a 384-well plate. Include DMSO-only wells for 'no inhibition' controls and a known potent inhibitor for 'maximum inhibition' controls.

-

Prepare a 3X mixture of the specific JAK enzyme and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.

-

Prepare a 3X solution of the fluorescent tracer in assay buffer. Add 5 µL of this solution to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis:

-

Calculate the emission ratio (Acceptor/Donor).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Hypothetical Selectivity Profile

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |

| Compound X | 5 | 550 | 1200 | 850 | 110-fold |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~1-fold |

This table illustrates how data should be presented to clearly show potency and isoform selectivity.

Section 5: Assessment of Cellular Activity

Application Note: From Biochemical Potency to Cellular Efficacy

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target in a physiological context.[21] A standard method is to measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

Protocol 4: Inhibition of Cytokine-Induced pSTAT by Flow Cytometry

This protocol is based on established methods for assessing JAK pathway activity in cells.[21]

Materials:

-

Human cell line expressing relevant cytokine receptors (e.g., TF-1 cells, PBMCs).

-

Test compound.

-

Cytokine for stimulation (e.g., IL-6 for JAK1, EPO for JAK2).

-

Cell culture medium, PBS, FBS.

-

Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™).

-

Fluorescently-labeled anti-pSTAT antibody (e.g., Alexa Fluor™ 647 anti-pSTAT3).

-

Flow cytometer.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and starve overnight in low-serum medium if necessary.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK/STAT pathway. Incubate for 15-30 minutes at 37°C. Leave an unstimulated control well.

-

Fixation: Stop the stimulation by immediately fixing the cells with a fixation buffer.

-

Permeabilization & Staining: Permeabilize the cells and then stain with the fluorescently-labeled anti-pSTAT antibody.

-

Flow Cytometry: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in thousands of individual cells per sample.

-

Data Analysis: Calculate the median fluorescence intensity (MFI) for each sample. Normalize the data to the stimulated (100% activity) and unstimulated (0% activity) controls. Plot the percentage of inhibition against the compound concentration to determine the cellular IC50.

Section 6: Workflow Summary & Conclusion

The development of a novel JAK inhibitor using the 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile scaffold follows a logical, multi-stage process from conceptual design to cellular validation.

Sources

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anygenes.com [anygenes.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Synthesis and Utilization of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

Executive Summary & Scientific Context

In the development of Janus Kinase (JAK) inhibitors, the metabolic stability and physicochemical properties of the aliphatic "tail" attached to the pyrazole core are critical for pharmacokinetic (PK) performance. Ruxolitinib, a first-in-class JAK1/JAK2 inhibitor, utilizes a chiral cyclopentylpropanenitrile moiety attached to the pyrazole nitrogen (N1).[1]

The molecule 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile represents a strategic scaffold hop . Unlike Ruxolitinib's N-linked tail, this molecule features a C-linked nitrile functionality with a gem-dimethyl motif. This structural modification offers two distinct advantages in Structure-Activity Relationship (SAR) studies:

-

Metabolic Blocking: The gem-dimethyl group blocks the alpha-position, preventing metabolic oxidation and racemization (a common issue with chiral centers like the one in Ruxolitinib).

-

Vector Exploration: Shifting the attachment point from N1 to C3 allows researchers to probe different pockets within the JAK ATP-binding site or solvent-exposed regions, potentially altering selectivity profiles between JAK1, JAK2, and TYK2.

This guide details a robust, scalable synthesis protocol for this intermediate, focusing on the challenging gem-dimethylation of the acetonitrile precursor.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Key Functional Groups | Nitrile (CN), Pyrazole (NH free), gem-Dimethyl |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| Storage | Hygroscopic; Store at -20°C under Argon |

Retrosynthetic Analysis

The most reliable route to the target molecule avoids the variable regioselectivity of de novo pyrazole cyclization. Instead, we utilize a functionalization strategy starting from a protected pyrazole-3-acetonitrile precursor.

Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the quaternary carbon center.

Detailed Experimental Protocol

Stage 1: Precursor Synthesis (Cyanation)

Objective: Convert the chloromethyl group to an acetonitrile moiety.

Materials:

-

3-(Chloromethyl)-1-trityl-1H-pyrazole (Commercially available or synthesized from 3-hydroxymethyl precursor)

-

Sodium Cyanide (NaCN) - DANGER: High Toxicity

-

DMSO (Anhydrous)[2]

Protocol:

-

Dissolution: Dissolve 10.0 g (27.9 mmol) of 3-(Chloromethyl)-1-trityl-1H-pyrazole in 50 mL anhydrous DMSO.

-

Cyanation: Add NaCN (1.64 g, 33.5 mmol, 1.2 eq) carefully.

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

-

Work-up: Pour the mixture into 200 mL ice water. A white precipitate will form.

-

Isolation: Filter the solid, wash copiously with water to remove residual cyanide, and dry under vacuum.

-

Yield: Expect ~85-90% yield of 2-(1-trityl-1H-pyrazol-3-yl)acetonitrile .

Stage 2: Gem-Dimethylation (The Critical Step)

Objective: Install two methyl groups at the alpha-position without over-alkylating the pyrazole ring (protected by Trityl).

Materials:

-

2-(1-trityl-1H-pyrazol-3-yl)acetonitrile (from Stage 1)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (MeI)

-

THF (Anhydrous), DMF (Anhydrous)

Protocol:

-

Base Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.5 eq, 69.8 mmol) in dry THF (100 mL). Cool to 0°C.[2]

-

Substrate Addition: Dissolve 2-(1-trityl-1H-pyrazol-3-yl)acetonitrile (10.0 g, 27.9 mmol) in THF/DMF (4:1 ratio, 50 mL) and add dropwise to the NaH suspension. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to ensure deprotonation.

-

Alkylation: Add Methyl Iodide (2.5 eq, 69.8 mmol) dropwise via syringe.

-

Note: The temperature must be kept <5°C during addition to prevent "Thorpe-Ziegler" self-condensation of the nitrile.

-

-

Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.

-

QC Check: Aliquot NMR should show the disappearance of the singlet at δ ~3.8 ppm (CH₂) and appearance of a singlet at δ ~1.7 ppm (6H, 2xCH₃).

-

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield 2-methyl-2-(1-trityl-1H-pyrazol-3-yl)propanenitrile .

Stage 3: Deprotection & Isolation

Objective: Remove the Trityl group to liberate the free pyrazole.

Protocol:

-

Acidolysis: Dissolve the methylated intermediate in DCM (50 mL). Add Trifluoroacetic acid (TFA) (10 mL) and Triethylsilane (2 mL, as cation scavenger).

-

Reaction: Stir at RT for 2 hours. The solution will turn yellow/orange.

-

Work-up: Concentrate the reaction mixture to remove excess TFA.

-

Neutralization: Redissolve in EtOAc, wash with Sat. NaHCO₃ (carefully, gas evolution).

-

Final Purification: The free pyrazole is polar. Use Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or recrystallization from Ethanol/Ether.

-

Final Product: 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile (White solid).

Analytical Validation

To ensure the integrity of the intermediate before using it in downstream coupling, verify the following parameters:

| Technique | Expected Signal / Criteria | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H) | Pyrazole NH (Confirm deprotection) |

| δ 7.6 (d, 1H), δ 6.3 (d, 1H) | Pyrazole CH protons (C5, C4) | |

| δ 1.65 (s, 6H) | Gem-dimethyl (Critical confirmation) | |

| Absence of δ 3.8-4.0 | Confirms no mono-methyl or unreacted CH₂ | |

| ¹³C NMR | ~124 ppm (CN), ~35 ppm (C-quat) | Quaternary carbon verification |

| LC-MS (ESI+) | [M+H]⁺ = 136.1 | Mass confirmation |

Application in Drug Design (Ruxolitinib Analogs)

This intermediate is designed to be coupled with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. Unlike Ruxolitinib synthesis, which uses a Michael addition, this analog requires a Cross-Coupling or SnAr approach due to the steric bulk of the gem-dimethyl group.

Workflow Diagram

Figure 2: Integration of the intermediate into the final drug scaffold via Palladium-catalyzed coupling.

Coupling Protocol (Suggested)

Due to the steric hindrance of the gem-dimethyl group near the coupling site (if coupling via C4 of pyrazole) or the remote nature (if coupling via N1), standard conditions must be modified:

-

Catalyst: Use XPhos Pd G3 or Pd(OAc)₂/XPhos for sterically demanding couplings.

-

Base: Cesium Carbonate (Cs₂CO₃) is preferred over alkoxides to prevent nitrile hydrolysis.

-

Solvent: 1,4-Dioxane or Toluene at 100-110°C.

References

-

Ruxolitinib Discovery: Lin, Q. et al. "Discovery of (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (INCB018424), a potent and selective inhibitor of Janus kinase 1 and 2." Bioorganic & Medicinal Chemistry Letters, 2009. Link

- Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 1915. (Foundational text on the Thorpe-Ingold effect utilized here for stability).

-

Pyrazole Alkylation Protocols: "Selective N-Methylation of Pyrazoles." BenchChem Technical Support, 2024. Link

- JAK Inhibitor Reviews: "Janus Kinase (JAK) Inhibitors in Development for Inflammatory and Autoimmune Diseases." Journal of Medicinal Chemistry, 2019.

-

General Nitrile Alkylation: "Alkylation of nitriles with methyl iodide." Organic Syntheses, Coll.[3] Vol. 9, p. 542. Link

Sources

Procedure for N-protection of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

Application Note & Protocol

Strategic N-Protection of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile using Di-tert-butyl Dicarbonate

Abstract

This document provides a comprehensive technical guide for the N-protection of the pyrazole moiety in 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile. The tert-butoxycarbonyl (Boc) group is selected as the optimal protecting group due to its stability, ease of introduction, and mild, orthogonal cleavage conditions. We will explore the underlying chemical principles, present a detailed, validated laboratory protocol, offer troubleshooting advice, and summarize key reaction parameters. This guide is intended for researchers in medicinal chemistry and organic synthesis who utilize pyrazole-containing scaffolds in multi-step synthetic campaigns.

Introduction: The Strategic Imperative for N-Protection

Pyrazole derivatives are foundational scaffolds in modern drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The compound 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is a valuable building block, featuring a reactive nitrile group and a pyrazole ring ripe for further functionalization.

The pyrazole ring itself presents a unique challenge in synthesis. It possesses two nitrogen atoms: a pyridine-like, sp²-hybridized nitrogen (N2) that is basic, and a pyrrole-like, N-H nitrogen (N1) that is both acidic and nucleophilic.[2][3] This N-H proton can be readily abstracted by bases and can interfere with a multitude of subsequent reactions, such as organometallic couplings, acylations, or alkylations, leading to undesired side products and reduced yields.[4]

Therefore, strategically masking the N-H position with a suitable protecting group is often a critical first step. This protection renders the nitrogen non-nucleophilic and non-acidic, allowing for selective chemistry to be performed elsewhere on the molecule.

Rationale for Selecting the Boc Protecting Group

For the N-protection of pyrazoles, the tert-butoxycarbonyl (Boc) group is a superior choice for several compelling reasons:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many common nucleophiles.[5][6] This stability ensures the protecting group remains intact during subsequent synthetic transformations.

-

Ease of Introduction: It is readily introduced using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable reagent. The reaction typically proceeds with high efficiency at room temperature.[5][7]

-

Orthogonality: The key advantage of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid).[6] This allows for its selective removal without disturbing other acid-sensitive functionalities or other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), a crucial feature in complex, multi-step syntheses.[6]

The Reaction Mechanism: A Stepwise View

The N-Boc protection of the pyrazole ring proceeds via a nucleophilic attack mechanism. While the reaction can occur without a base, the inclusion of a non-nucleophilic base like triethylamine (Et₃N) or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) significantly accelerates the process.

-

Base-Promoted Activation (Using Et₃N): Triethylamine, a hindered tertiary amine, acts as a Brønsted base.[8] It deprotonates the acidic N-H of the pyrazole ring, generating a more potent pyrazolate anion nucleophile.

-

Nucleophilic Attack: The pyrazolate anion attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[9]

-

Intermediate Collapse: The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion.

-

Byproduct Decomposition: This unstable anion rapidly decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion, which is then protonated by the triethylammonium cation formed in step 1.[9] This irreversible decomposition drives the reaction to completion.

When a catalytic amount of DMAP is used, it first attacks (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the neutral pyrazole N-H.[10]

Caption: A high-level overview of the experimental workflow.

Experimental Protocol: N-Boc Protection

This protocol is designed for a ~10 mmol scale and can be adjusted accordingly. Always perform reactions in a well-ventilated fume hood.

4.1. Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile | N/A | 135.17 | 10.0 | 1.35 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 11.0 (1.1 eq) | 2.40 g |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12.0 (1.2 eq) | 1.67 mL |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 0.5 (0.05 eq) | 61 mg |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |

| Brine (Saturated aq. NaCl) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |

| Silica Gel (for chromatography) | 7631-86-9 | - | - | As needed |

| Ethyl Acetate (EtOAc) & Hexanes (for eluent) | - | - | - | As needed |

4.2. Equipment

-

100 mL Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

4.3. Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile (1.35 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is completely dissolved.

-

Addition of Base/Catalyst: Add triethylamine (1.67 mL, 12.0 mmol) followed by DMAP (61 mg, 0.5 mmol) to the stirred solution at room temperature.[7][11]

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes. Caution: Gas evolution (CO₂) will occur.[10]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours. The product spot should be less polar (higher Rƒ) than the starting material.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any remaining (Boc)₂O and neutralize the triethylammonium salt.

-

Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30%).

-

Final Product: Combine the pure fractions and evaporate the solvent to yield the N-Boc protected product, tert-butyl 3-(1-cyano-1-methylethyl)-1H-pyrazole-1-carboxylate, as a solid or viscous oil. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.

Caption: Boc protection of the target molecule.

Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Reagents (especially (Boc)₂O) have degraded. - Insufficient base or catalyst. | - Use fresh or properly stored (Boc)₂O. - Increase Et₃N to 1.5 eq. and/or DMAP to 0.1 eq. - Allow the reaction to stir for a longer duration (overnight). |

| Low Yield | - Loss of product during aqueous work-up. - Inefficient chromatographic separation. | - Ensure the pH of the aqueous layer is basic before extraction. - Perform additional extractions. - Optimize the eluent system for chromatography. |

| Side Product Formation | - Reaction temperature too high. - Presence of other nucleophilic impurities. | - Maintain the reaction at room temperature or cool to 0 °C if necessary. - Ensure the starting material is pure before beginning the reaction. |

Deprotection: Releasing the Pyrazole N-H

The utility of the Boc group is fully realized in its facile removal. A standard and reliable method for deprotection is treatment with trifluoroacetic acid (TFA).

Brief Protocol:

-

Dissolve the N-Boc protected pyrazole in dichloromethane (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add an excess of trifluoroacetic acid (TFA) dropwise (e.g., 5-10 equivalents, or use a 20-50% TFA/DCM solution).

-

Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

-

The resulting product is the TFA salt of the deprotected pyrazole. To obtain the free base, dissolve the residue in an organic solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).

References

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

-

Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

-

Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

-

Khan, I., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]

-

Kryštof, V., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 169. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-19. [Link]

-

Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025). Medium. [Link]

-

Singh, S., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(5). [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. books.rsc.org [books.rsc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. japsonline.com [japsonline.com]

- 8. bdmaee.net [bdmaee.net]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 11. japsonline.com [japsonline.com]

- 12. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Overcoming steric hindrance in 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile synthesis

Welcome to the technical support center for the synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this sterically hindered molecule. Our goal is to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile presents a significant synthetic challenge primarily due to steric hindrance around the quaternary carbon center. The bulky pyrazole ring in proximity to the gem-dimethyl group and the nitrile functionality can impede bond formation and favor undesired side reactions. This guide will explore common synthetic routes and provide solutions to overcome these steric barriers.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and insights from the synthesis of analogous sterically hindered compounds.

Problem 1: Low or No Conversion During Cyanation of a Ketone Precursor

Q: I am attempting to synthesize the target molecule by cyanating 1-(1H-pyrazol-3-yl)propan-2-one, but I am observing very low conversion to the desired cyanohydrin or nitrile. What are the likely causes and how can I improve the yield?

A: This is a classic issue when dealing with sterically hindered ketones. The nucleophilic attack of the cyanide ion on the carbonyl carbon is sterically hindered by the adjacent pyrazole ring and the methyl group. Here are several factors to consider and troubleshoot:

-

Choice of Cyanide Source and Catalyst: Standard conditions using KCN or NaCN with a protic solvent may be too slow for this substrate. Consider using more reactive cyanide sources and catalysts that can overcome the steric barrier.

-

Trimethylsilyl cyanide (TMSCN): This is a less basic and more reactive cyanide source. It is often used with a Lewis acid catalyst to activate the ketone.[1]

-

Lewis Acid Catalysis: A suitable Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the cyanide nucleophile. Indium(III) halides, such as InBr3, have been shown to be effective for the cyanation of sterically hindered benzylic alcohols, a related transformation.[1]

-

Chiral Lewis Base Catalysis: For asymmetric synthesis, chiral Lewis bases have been shown to be effective in promoting the enantioselective cyanation of sterically hindered dialkyl ketones. While asymmetry may not be the primary goal here, the catalytic principles for overcoming steric hindrance are relevant.

-

-

Reaction Conditions:

-

Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane are often preferred for Lewis acid-catalyzed reactions with TMSCN.[1]

-

Temperature: While some cyanation reactions proceed at room temperature, sterically hindered substrates may require elevated temperatures to increase the reaction rate. However, be mindful of potential side reactions at higher temperatures. Conversely, for some catalytic systems, lower temperatures (e.g., -78 °C) can improve selectivity.[2]

-

-

Alternative Pathways: If direct cyanation of the ketone remains problematic, consider converting the ketone to a tertiary alcohol (2-(1H-pyrazol-3-yl)propan-2-ol) via a Grignard reaction with methylmagnesium bromide. The resulting tertiary alcohol can then be converted to the nitrile. However, the direct cyanation of tertiary alcohols can also be challenging and may lead to elimination products.[3]

Problem 2: Predominance of Elimination Byproducts

Q: I am attempting a nucleophilic substitution reaction on a precursor like 2-chloro-2-(1H-pyrazol-3-yl)propane with a cyanide salt, but I am primarily isolating the elimination product, 3-(prop-1-en-2-yl)-1H-pyrazole. How can I favor substitution over elimination?

A: This is a common problem when attempting SN2 reactions on tertiary substrates. The sterically hindered nature of the substrate makes it difficult for the cyanide nucleophile to access the electrophilic carbon, while the basicity of the cyanide ion can readily promote E2 elimination.

-

Choice of Leaving Group: While halides are common leaving groups, they may not be optimal for this transformation. Consider using a better leaving group that is less prone to inducing elimination, such as a tosylate or mesylate.

-

Cyanide Source: The choice of cyanide source can influence the basicity of the reaction medium. Using a less basic cyanide source or a phase-transfer catalyst might help to suppress the E2 pathway.

-

Solvent: Polar aprotic solvents like DMSO or DMF can favor SN2 reactions over E2 reactions. However, for tertiary substrates, the effect may be limited.

-

Temperature: Lowering the reaction temperature will generally favor the substitution reaction, which has a lower activation energy than the elimination reaction.

-

Consider an Alternative Route: Given the high propensity for elimination with tertiary substrates, a route that avoids a direct SN2 reaction on a tertiary center is likely to be more successful. The cyanation of a ketone or the conversion of a tertiary alcohol are generally more viable approaches for constructing quaternary centers.

Problem 3: Difficulty in Synthesizing the Pyrazole Precursor

Q: I am having trouble with the initial synthesis of my pyrazole-containing ketone or alcohol precursor. What are some reliable methods for constructing the pyrazole ring?

A: The synthesis of substituted pyrazoles is a well-established field, and several methods can be employed. The choice of method will depend on the availability of starting materials.

-

Condensation of a 1,3-Diketone with Hydrazine: This is a classic and widely used method for pyrazole synthesis. For your target, you would need a 1,3-diketone precursor that can be converted to 1-(1H-pyrazol-3-yl)propan-2-one.

-

Multicomponent Reactions: Modern methods involving the coupling of alkynes, nitriles, and a nitrogen source (like a titanium imido complex) can provide a modular and efficient route to multisubstituted pyrazoles.[4] This approach avoids the use of potentially hazardous hydrazine reagents.

-

Cycloaddition Reactions: 1,3-dipolar cycloaddition of nitrile imines with suitable dipolarophiles is another powerful method for constructing the pyrazole ring.[5][6]

For a straightforward synthesis, the condensation of a commercially available 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative is often the most accessible starting point.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with cyanide reagents?

A1: All cyanide-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Never acidify cyanide waste, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to your institution's safety protocols. A calcium hypochlorite or sodium hypochlorite (bleach) solution is typically used to quench cyanide waste.

Q2: How can I monitor the progress of my cyanation reaction?